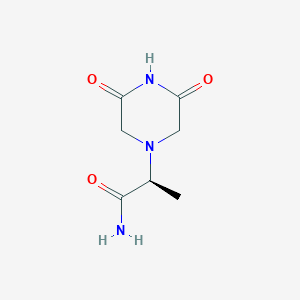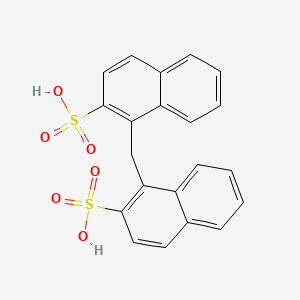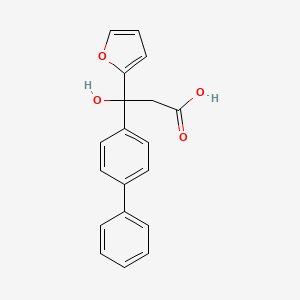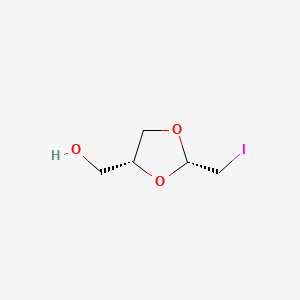
1-Piperazineacetamide,-alpha--methyl-3,5-dioxo-,(-alpha-S)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Piperazineacetamide,-alpha–methyl-3,5-dioxo-,(-alpha-S)-(9CI) is a chemical compound with a complex structure that includes a piperazine ring, an acetamide group, and two oxo groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperazineacetamide,-alpha–methyl-3,5-dioxo-,(-alpha-S)-(9CI) typically involves the reaction of piperazine with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are carefully monitored to ensure the purity and yield of the compound.
Industrial Production Methods
In an industrial setting, the production of 1-Piperazineacetamide,-alpha–methyl-3,5-dioxo-,(-alpha-S)-(9CI) involves large-scale chemical reactors and advanced purification techniques. The process begins with the synthesis of the intermediate compounds, followed by their conversion into the final product through a series of chemical reactions. The use of automated systems and quality control measures ensures the consistency and quality of the compound produced.
Analyse Chemischer Reaktionen
Types of Reactions
1-Piperazineacetamide,-alpha–methyl-3,5-dioxo-,(-alpha-S)-(9CI) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form new products with different functional groups.
Reduction: Reduction reactions can convert the oxo groups into hydroxyl groups, altering the compound’s properties.
Substitution: The acetamide group can be substituted with other functional groups, leading to the formation of derivatives with unique characteristics.
Common Reagents and Conditions
Common reagents used in the reactions of 1-Piperazineacetamide,-alpha–methyl-3,5-dioxo-,(-alpha-S)-(9CI) include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of 1-Piperazineacetamide,-alpha–methyl-3,5-dioxo-,(-alpha-S)-(9CI) depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols.
Wissenschaftliche Forschungsanwendungen
1-Piperazineacetamide,-alpha–methyl-3,5-dioxo-,(-alpha-S)-(9CI) has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Researchers study the compound’s effects on biological systems, including its potential as a therapeutic agent.
Medicine: The compound is investigated for its potential use in drug development, particularly for its ability to interact with specific molecular targets.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-Piperazineacetamide,-alpha–methyl-3,5-dioxo-,(-alpha-S)-(9CI) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
1-Piperazineacetamide,-alpha–methyl-3,5-dioxo-,(-alpha-S)-(9CI) can be compared with other similar compounds, such as:
1-Piperazineacetamide,-alpha–methyl-3,5-dioxo-: This compound shares a similar structure but may have different stereochemistry or functional groups.
1-Piperazineacetamide,-alpha–methyl-3,5-dioxo- derivatives: These compounds have modified functional groups, leading to different chemical and biological properties.
Eigenschaften
Molekularformel |
C7H11N3O3 |
|---|---|
Molekulargewicht |
185.18 g/mol |
IUPAC-Name |
(2S)-2-(3,5-dioxopiperazin-1-yl)propanamide |
InChI |
InChI=1S/C7H11N3O3/c1-4(7(8)13)10-2-5(11)9-6(12)3-10/h4H,2-3H2,1H3,(H2,8,13)(H,9,11,12)/t4-/m0/s1 |
InChI-Schlüssel |
LIPALIAJZQEXFB-BYPYZUCNSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N)N1CC(=O)NC(=O)C1 |
Kanonische SMILES |
CC(C(=O)N)N1CC(=O)NC(=O)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-(1-{[1-(2-Thienylmethyl)-1H-tetrazol-5-yl]methyl}-4-piperidinyl)-1,3-benzothiazole](/img/structure/B13793746.png)

![1-Methylpyrido[1,2-a]benzimidazol-8-ol](/img/structure/B13793766.png)

![2-Propenoic acid, 2-[(trimethylsilyl)oxy]-, trimethylsilyl ester](/img/structure/B13793776.png)

![Benzoic acid, 2-[(3,5,5-trimethylhexylidene)amino]-, methyl ester](/img/structure/B13793779.png)
![2-Naphthalenecarboxamide, N-(2,5-dimethoxyphenyl)-3-hydroxy-4-[(2-methoxyphenyl)azo]-](/img/structure/B13793787.png)



